molecular formula C15H15N3O2 B8294801 5-(6-Methoxy-1,3-benzoxazol-2-yl)-N,N-dimethylpyridin-2-amine

5-(6-Methoxy-1,3-benzoxazol-2-yl)-N,N-dimethylpyridin-2-amine

Cat. No. B8294801
M. Wt: 269.30 g/mol
InChI Key: ZKTVEWCZBLTWOU-UHFFFAOYSA-N
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Patent
US07670591B2

Procedure details

6-Chloro-N-(2-hydroxy-4-methoxyphenyl)nicotinamide (40 mg, 0.14 mmol) was dissolved in DMF (1.5 mL) and one drop of sulfuric acid was added. The reaction was run at 230° C. for 20 minutes in a microwave reactor. The mixture was added to water, the solid was collected, rinsed with water and dried. The crude product was purified by flash column chromatography using 40% ethyl acetate in hexane, giving the title compound (14 mg) as an orange solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.96 (d, 1H) 8.19 (dd, 1 H) 7.57 (d, 1H) 7.10 (d, 1H) 6.92 (dd, 1H) 6.60 (d, 1H) 3.88 (s, 3H) 3.20 (s, 6H); MS m/z (M+H) 270.
Name
6-Chloro-N-(2-hydroxy-4-methoxyphenyl)nicotinamide
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:19]=[CH:18][C:5]([C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:10]=2[OH:17])=O)=[CH:4][N:3]=1.O.[CH3:21][N:22](C=O)[CH3:23]>S(=O)(=O)(O)O>[CH3:16][O:15][C:12]1[CH:13]=[CH:14][C:9]2[N:8]=[C:6]([C:5]3[CH:18]=[CH:19][C:2]([N:22]([CH3:23])[CH3:21])=[N:3][CH:4]=3)[O:17][C:10]=2[CH:11]=1

Inputs

Step One
Name
6-Chloro-N-(2-hydroxy-4-methoxyphenyl)nicotinamide
Quantity
40 mg
Type
reactant
Smiles
ClC1=NC=C(C(=O)NC2=C(C=C(C=C2)OC)O)C=C1
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid was collected
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=CC2=C(N=C(O2)C=2C=CC(=NC2)N(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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